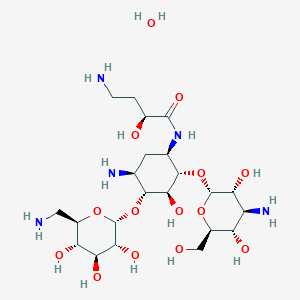

Amikacin hydrate

Übersicht

Beschreibung

Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat infections caused by resistant strains of Gram-negative bacteria and some Gram-positive bacteria . This compound is known for its effectiveness against bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Vorbereitungsmethoden

Amikacin hydrate is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid . This process involves the reaction of kanamycin A with the acylating agent under controlled conditions to produce amikacin . Industrial production methods typically involve fermentation processes followed by chemical modification to achieve the desired compound .

Analyse Chemischer Reaktionen

Reaction Scheme:

- Key Modification : The HABA group sterically hinders access of resistance enzymes (e.g., acetyltransferases) to critical hydroxyl and amino groups on the molecule .

Enzymatic Modifications Leading to Resistance

Resistance to amikacin primarily arises from enzymatic acetylation by AAC(6′)-Ib , which acetylates the 6′-amino group of the aminoglycoside .

Data Table: Enzymatic Resistance Mechanisms

- Inhibition Strategies :

Oxidative Damage via Metal Complexation

Amikacin forms coordination complexes with transition metals (e.g., Cu²⁺), which catalyze oxidative reactions damaging nucleic acids .

Experimental Findings:

- Cu(II)-Amikacin Complex + H₂O₂ :

Key Interactions:

- Binding Site : Decoding center near the A-site, involving hydrogen bonds with nucleotides A1408 and G1491 .

- Functional Impact :

Derivatization for Analytical Quantification

Amikacin undergoes pre-column derivatization with Hantzsch reagent (1-phenyl-1,3-butadione) for HPLC-DAD analysis .

Synergistic Interactions with Flavonoids

Co-administration with rutin hydrate enhances antibacterial activity against Gram-negative pathogens .

Data Table: MIC Values for Amikacin ± Rutin Hydrate

| Bacterial Strain | MIC (Amikacin alone, µg/mL) | MIC (Amikacin + Rutin, µg/mL) | Interaction Type |

|---|---|---|---|

| E. coli ATCC 25922 | 2 | 0.5 | Synergistic |

| P. aeruginosa ATCC 27853 | 4 | 1 | Synergistic |

| S. aureus ATCC 29213 | 1 | 0.5 | Additive |

Degradation Under Acidic Conditions

Amikacin undergoes hydrolysis in acidic environments (pH < 3), leading to loss of antibacterial activity .

Degradation Products:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Amikacin is particularly effective against nosocomial infections and is often employed when other antibiotics fail due to resistance. It is utilized in treating:

- Urinary Tract Infections : Effective against resistant strains of Escherichia coli.

- Respiratory Infections : Used in patients with pneumonia caused by Pseudomonas aeruginosa.

- Infections Associated with Vascular Lines : Demonstrated efficacy against various Gram-negative pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii.

Case Study: Efficacy Against Resistant Strains

A study evaluated the antimicrobial activity of amikacin against 12 reference strains of both Gram-positive and Gram-negative bacteria. The results indicated that amikacin showed minimal inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL, demonstrating its potency against resistant bacterial strains .

Pharmaceutical Formulations

Recent advancements focus on enhancing the delivery and efficacy of amikacin through innovative formulations:

Microparticle Delivery Systems

Research has explored the encapsulation of amikacin into microparticles for prolonged release. A study reported the development of microparticles using poly(lactic acid) (PLA) and poly(lactic acid-co-polyethylene glycol) (PLA–PEG). The encapsulation efficiency was reported at 36.5 ± 1.5 µg/mg for PLA-based particles and 106 ± 32 µg/mg for PLA–PEG-based particles, providing sustained antimicrobial action over two months .

Solid Lipid Nanoparticles (SLNs)

SLNs have been developed for pulmonary delivery to reduce dosing frequency. The study found that SLNs exhibited a two-fold reduction in MIC compared to free amikacin, indicating enhanced efficacy with fewer side effects .

| Formulation Type | Encapsulation Efficiency | Release Duration | MIC Reduction |

|---|---|---|---|

| Microparticles (PLA) | 36.5 ± 1.5 µg/mg | 2 months | Not specified |

| Microparticles (PLA-PEG) | 106 ± 32 µg/mg | 2 months | Not specified |

| Solid Lipid Nanoparticles | Not specified | >144 hours | 50% reduction |

Research Applications

Amikacin hydrate is also valuable in research settings, particularly in microbiological studies and drug resistance investigations:

- Microbial Susceptibility Testing : Amikacin is routinely used in clinical microbiology laboratories to determine antibiotic susceptibility profiles of bacterial isolates.

- Studying Drug Resistance Mechanisms : Research has focused on understanding how bacteria develop resistance to amikacin, contributing to better treatment strategies .

Case Study: Drug Resistance Mechanisms

A detailed analysis of amikacin's interaction with bacterial ribosomes revealed that it binds to the 30S subunit, leading to misreading of mRNA and faulty protein synthesis. This mechanism underscores its effectiveness against resistant strains like Mycobacterium tuberculosis .

Immunotherapeutic Potential

Emerging research suggests potential applications of amikacin in immunotherapy contexts, exploring its role in modulating immune responses alongside conventional treatments .

Wirkmechanismus

Amikacin hydrate exerts its effects by binding to the 30S ribosomal subunit of bacteria, interfering with mRNA binding and tRNA acceptor sites . This disruption leads to the production of non-functional or toxic proteins, ultimately inhibiting bacterial growth . The primary molecular targets are the bacterial ribosomes, and the pathways involved include protein synthesis inhibition .

Vergleich Mit ähnlichen Verbindungen

Amikacin-Hydrat ist unter den Aminoglykosiden einzigartig, da es gegenüber den meisten Aminoglykosid-modifizierenden Enzymen resistent ist . Ähnliche Verbindungen umfassen:

Kanamycin: Die Stammverbindung, von der Amikacin abgeleitet ist.

Gentamicin: Ein weiteres Aminoglykosid-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Neomycin: Wird für ähnliche bakterielle Infektionen eingesetzt, jedoch mit unterschiedlichen Resistenzprofilen.

Amikacins Einzigartigkeit liegt in seiner Fähigkeit, Infektionen zu behandeln, die durch hochresistente Bakterien verursacht werden, was es zu einem wertvollen Werkzeug im Kampf gegen Antibiotikaresistenz macht .

Biologische Aktivität

Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin. It is primarily used to treat serious infections caused by Gram-negative bacteria, including those resistant to other aminoglycosides. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, pharmacokinetics, and recent advancements in its delivery systems.

Antimicrobial Efficacy

Amikacin exhibits a broad spectrum of antibacterial activity against various pathogens. Its effectiveness is particularly noted against resistant strains of Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.

Minimum Inhibitory Concentration (MIC)

The MIC is a critical measure of an antibiotic's effectiveness. Recent studies have reported varying MIC values for amikacin against different bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Klebsiella pneumoniae | 8 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 16 |

| Acinetobacter baumannii | 32 |

These values indicate that amikacin remains effective even against multi-drug resistant organisms, making it a valuable option in clinical settings .

Amikacin acts by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is crucial for its bactericidal effect, particularly against aerobic Gram-negative bacteria. The drug's unique structure allows it to evade some resistance mechanisms that affect other aminoglycosides.

Pharmacokinetics

The pharmacokinetic profile of amikacin is characterized by its distribution, metabolism, and elimination:

- Absorption : Amikacin is poorly absorbed orally and is typically administered via injection.

- Distribution : It distributes widely in body fluids and tissues, with a volume of distribution ranging from 0.25 to 0.5 L/kg.

- Half-life : The elimination half-life ranges from 2 to 3 hours in individuals with normal renal function.

- Excretion : Approximately 90% of the drug is excreted unchanged in urine, necessitating dose adjustments in patients with renal impairment .

Combination Therapy

Recent studies have explored the synergistic effects of amikacin when combined with other agents. For instance, a study examined the combination of rutin hydrate and amikacin against various bacterial strains. The results indicated that the combination exhibited enhanced antibacterial activity against Gram-negative bacteria, with some instances showing synergistic effects .

Case Study: Rutin Hydrate and Amikacin

In vitro studies revealed that the combination of rutin hydrate with amikacin significantly reduced MIC values for several bacterial strains:

| Strain | MIC of Amikacin (μg/mL) | MIC with Rutin Hydrate (μg/mL) | FIC Index | Interaction Type |

|---|---|---|---|---|

| Staphylococcus aureus | 64 | 1 | 0.563 | Additive |

| Klebsiella pneumoniae | 8 | 0.5 | 0.125 | Synergistic |

This study highlights the potential for combination therapies to enhance the efficacy of existing antibiotics .

Advanced Delivery Systems

Innovations in drug delivery systems aim to improve the therapeutic efficacy and reduce toxicity associated with this compound. One promising approach involves the use of niosome nanoparticles.

Niosome-Encapsulated Amikacin

Research indicates that encapsulating amikacin in niosomes enhances its antibacterial activity while minimizing cytotoxicity. Key findings include:

- Particle Size : Niosomes showed an average size range of 175.2 to 248.3 nm.

- Release Profile : A rapid release was observed within the first 8 hours, followed by sustained release over 72 hours.

- Cytotoxicity : Niosome-encapsulated amikacin demonstrated significantly lower cytotoxicity compared to free amikacin .

Q & A

Q. What is the molecular mechanism of action of amikacin hydrate against Gram-negative bacteria?

Basic Research Question

this compound binds to the 30S ribosomal subunit in bacteria, inducing mRNA misreading during translation and inhibiting protein synthesis. This disrupts bacterial growth and viability. To validate this mechanism experimentally:

- Perform ribosomal binding assays using purified 30S subunits and radiolabeled this compound to quantify binding affinity .

- Conduct in vitro translation inhibition assays with bacterial lysates and luciferase-based reporters to measure dose-dependent suppression of protein synthesis .

Q. How do researchers determine the minimum inhibitory concentration (MIC) of this compound for resistant bacterial strains?

Basic Research Question

The MIC is determined via standardized broth microdilution or agar dilution methods:

- Prepare serial dilutions of this compound (e.g., 0.5–128 µg/mL) in Mueller-Hinton broth .

- Inoculate with bacterial suspensions adjusted to 0.5 McFarland standard.

- Incubate at 35°C for 16–20 hours. The lowest concentration showing no visible growth is the MIC. Confirm results using Clinical and Laboratory Standards Institute (CLSI) guidelines .

Q. What experimental designs are recommended for studying this compound in combination therapies?

Advanced Research Question

To evaluate synergistic or antagonistic effects:

- Use checkerboard assays to test combinations (e.g., amikacin + rutin hydrate). Calculate fractional inhibitory concentration indices (FICIs) to classify interactions (synergy: FICI ≤0.5; antagonism: FICI >4) .

- For time-kill assays, sample bacterial cultures at 0, 4, 8, and 24 hours post-treatment to assess bactericidal dynamics .

- Validate findings using genomic or proteomic analyses to identify pathways affected by combination treatments .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

Discrepancies often arise due to pharmacokinetic/pharmacodynamic (PK/PD) variability:

- Conduct PK studies in animal models to measure tissue-specific drug concentrations and correlate with MIC values .

- Use hollow-fiber infection models to simulate human pharmacokinetics and bacterial responses under dynamic drug concentrations .

- Adjust dosing regimens using Monte Carlo simulations to predict clinical efficacy .

Q. What methods are used to assess this compound stability under varying storage conditions?

Basic Research Question

Stability testing involves:

- High-performance liquid chromatography (HPLC) to monitor degradation products over time. Store samples at 2–8°C and test at 0, 3, 6, and 12 months .

- Mass spectrometry to confirm structural integrity, especially for hydrate forms susceptible to dehydration .

- Bioactivity assays to compare stored vs. fresh samples against reference bacterial strains .

Q. How can researchers investigate the genetic basis of amikacin resistance in clinical isolates?

Advanced Research Question

- Perform whole-genome sequencing to identify resistance genes (e.g., aac(6')-Ib, armA) encoding aminoglycoside-modifying enzymes or ribosomal methyltransferases .

- Use plasmid conjugation assays to assess horizontal gene transfer potential .

- Employ CRISPR-Cas9 knockouts to validate gene contributions to resistance phenotypes .

Q. What statistical approaches are recommended for analyzing contradictory MIC data across studies?

Advanced Research Question

- Apply non-parametric tests (e.g., Mann-Whitney U) to compare MIC distributions between strains or experimental conditions .

- Use meta-analysis tools to aggregate data from multiple studies, adjusting for variables like inoculum size or growth media .

- Report 95% confidence intervals for MIC50/MIC90 values to quantify uncertainty .

Q. What protocols ensure reproducibility in this compound experiments?

Basic Research Question

Eigenschaften

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSOZYYWEZJFSS-XTHCGPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257517-67-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.